molecular formula C25H30F3N3O3 B11499916 N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-4-methylbenzamide

N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-4-methylbenzamide

Cat. No.: B11499916
M. Wt: 477.5 g/mol
InChI Key: KYHMIESSSQKVHL-UHFFFAOYSA-N
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Description

N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-4-methylbenzamide is a complex organic compound that features an adamantane moiety, a trifluoromethyl group, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-4-methylbenzamide typically involves multiple steps. One common approach starts with the preparation of adamantanecarboxylic acid, which is then reacted with appropriate reagents to introduce the propyl and imidazolidinone groups. The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using trifluoromethylating agents. The final step involves coupling the intermediate with 4-methylbenzoyl chloride under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while reduction of the imidazolidinone ring can produce amine derivatives .

Scientific Research Applications

N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-4-methylbenzamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the imidazolidinone ring can form hydrogen bonds with target molecules. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-4-methylbenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity, while the imidazolidinone ring provides additional sites for hydrogen bonding and molecular interactions .

Properties

Molecular Formula

C25H30F3N3O3

Molecular Weight

477.5 g/mol

IUPAC Name

N-[1-[1-(1-adamantyl)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methylbenzamide

InChI

InChI=1S/C25H30F3N3O3/c1-3-19(23-11-15-8-16(12-23)10-17(9-15)13-23)31-21(33)24(25(26,27)28,30-22(31)34)29-20(32)18-6-4-14(2)5-7-18/h4-7,15-17,19H,3,8-13H2,1-2H3,(H,29,32)(H,30,34)

InChI Key

KYHMIESSSQKVHL-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)N4C(=O)C(NC4=O)(C(F)(F)F)NC(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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